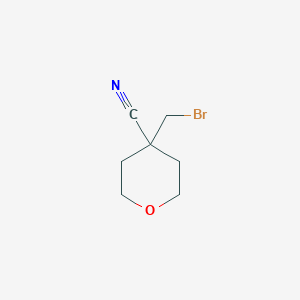

4-(Bromomethyl)oxane-4-carbonitrile

Description

BenchChem offers high-quality 4-(Bromomethyl)oxane-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Bromomethyl)oxane-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1374656-55-9 |

|---|---|

Molecular Formula |

C7H10BrNO |

Molecular Weight |

204.06 g/mol |

IUPAC Name |

4-(bromomethyl)oxane-4-carbonitrile |

InChI |

InChI=1S/C7H10BrNO/c8-5-7(6-9)1-3-10-4-2-7/h1-5H2 |

InChI Key |

BODZWWWBFVYZBR-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1(CBr)C#N |

Origin of Product |

United States |

Foundational & Exploratory

A Specialized Building Block for Spirocyclic Scaffolds

An In-Depth Technical Guide to 4-(Bromomethyl)oxane-4-carbonitrile (CAS 125552-89-8)

Prepared for researchers, medicinal chemists, and professionals in drug development, this document provides a comprehensive technical overview of 4-(Bromomethyl)oxane-4-carbonitrile. Given the specialized nature of this reagent, this guide synthesizes available data from suppliers with established principles of organic chemistry to offer practical insights into its properties, synthesis, and potential applications.

Section 1: Core Chemical Identity and Physicochemical Properties

4-(Bromomethyl)oxane-4-carbonitrile is a unique bifunctional molecule incorporating a tetrahydropyran (oxane) ring, a nitrile group, and a reactive bromomethyl handle. This combination makes it a valuable building block, particularly for the synthesis of spirocyclic compounds where a quaternary center on an oxane ring is desired.

The presence of the electron-withdrawing nitrile group alpha to the bromomethyl-substituted carbon atom influences the molecule's reactivity and electronic properties. Its structural features are key to its utility in constructing complex molecular architectures.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

| CAS Number | 125552-89-8 | |

| Molecular Formula | C7H10BrNO | |

| Molecular Weight | 204.06 g/mol | |

| IUPAC Name | 4-(bromomethyl)oxane-4-carbonitrile | |

| Canonical SMILES | C1COCC(C1)(CCBr)C#N | |

| InChI Key | YQBCNZYWMAJBCM-UHFFFAOYSA-N | |

| Appearance | White to off-white solid or powder | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate. | General chemical knowledge |

Section 2: Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthesis protocols for 4-(Bromomethyl)oxane-4-carbonitrile are not widely published, a plausible and efficient synthetic route can be designed based on well-established organic transformations. The most logical approach involves the alpha-functionalization of a pre-existing oxane-4-carbonitrile precursor.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the commercially available 4-oxacyclohexanone. The first step involves a Strecker-type reaction or a variation thereof to introduce the nitrile group and a hydroxymethyl group at the C4 position. The subsequent step is the conversion of the primary alcohol to the corresponding bromide.

Step-by-Step Protocol:

-

Cyanohydrin Formation and Functionalization (Hypothetical):

-

To a stirred solution of 4-oxacyclohexanone in a suitable solvent (e.g., a buffered aqueous solution), add a cyanide source like sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN).

-

This reaction forms the corresponding cyanohydrin intermediate.

-

A subsequent reaction, for instance with a formaldehyde equivalent followed by reduction, could lead to the 4-(hydroxymethyl)oxane-4-carbonitrile precursor. This is a simplified hypothesis; multi-step sequences are likely required.

-

-

Bromination of the Primary Alcohol:

-

The most reliable method for converting the resulting 4-(hydroxymethyl)oxane-4-carbonitrile to the target compound is through an Appel reaction or by using reagents like phosphorus tribromide (PBr₃).

-

Using PBr₃: Dissolve the alcohol precursor in a dry, aprotic solvent such as dichloromethane (DCM) or diethyl ether under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

-

Slowly add PBr₃ (approximately 0.33-0.5 equivalents) dropwise. The reaction is exothermic.

-

Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

The reaction is then carefully quenched by pouring it over ice-water and extracted with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

-

Causality in Protocol Design

-

Inert Atmosphere: The use of an inert atmosphere is crucial during the bromination step to prevent the reaction of PBr₃ with atmospheric moisture, which would form HBr and phosphorous acid, leading to unwanted side reactions.

-

Controlled Temperature: The initial cooling to 0 °C is a standard precaution to manage the exothermic nature of the reaction between PBr₃ and the alcohol, preventing potential thermal degradation of the product or solvent boiling.

-

Aprotic Solvent: A dry, aprotic solvent like DCM is selected to ensure it does not react with the brominating agent.

Caption: Proposed two-stage synthesis of the target compound.

Section 3: Reactivity and Synthetic Applications

The utility of 4-(Bromomethyl)oxane-4-carbonitrile stems from its two orthogonal reactive sites. The primary alkyl bromide is an excellent electrophile for nucleophilic substitution reactions, while the nitrile group can undergo a variety of transformations.

Key Chemical Transformations

-

Nucleophilic Substitution (Sₙ2): The bromomethyl group is highly susceptible to displacement by a wide range of nucleophiles. This allows for the straightforward introduction of various functional groups.

-

With N-nucleophiles: Amines, azides, and heterocycles can be readily alkylated to form new C-N bonds, a cornerstone of medicinal chemistry for accessing novel amine derivatives.

-

With O-nucleophiles: Alcohols and phenols can be used to form ethers, while carboxylates can form esters.

-

With S-nucleophiles: Thiols are excellent nucleophiles for this substrate, leading to the formation of thioethers.

-

With C-nucleophiles: Stabilized carbanions, such as those derived from malonates or cyanoacetates, can be used for C-C bond formation, enabling chain extension.

-

-

Nitrile Group Manipulations: The nitrile can be:

-

Hydrolyzed: To form a carboxylic acid or a primary amide, depending on the reaction conditions (acidic or basic).

-

Reduced: To a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Converted to a Tetrazole: Via reaction with an azide source (e.g., sodium azide), which is a common bioisosteric replacement for a carboxylic acid in drug design.

-

This dual reactivity makes it an ideal scaffold for building libraries of complex molecules, especially those containing a spiro-oxane motif.

Caption: Reactivity map of 4-(Bromomethyl)oxane-4-carbonitrile.

Section 4: Analytical Characterization

A comprehensive structural confirmation and purity assessment should be conducted using a combination of standard analytical techniques.

Table 2: Standard Analytical Protocols

| Technique | Expected Observations | Purpose |

| ¹H NMR | Signals corresponding to the diastereotopic protons of the oxane ring (typically in the 3.5-4.0 ppm and 1.5-2.5 ppm regions). A key singlet for the -CH₂Br protons (expected around 3.5-3.8 ppm). | Structural confirmation and identification of key functional groups. |

| ¹³C NMR | A signal for the quaternary carbon C(CN)(CH₂Br) (around 40-50 ppm), a signal for the nitrile carbon (118-125 ppm), a signal for the -CH₂Br carbon (30-40 ppm), and signals for the oxane ring carbons. | Confirms the carbon skeleton and the presence of the nitrile and bromomethyl groups. |

| FT-IR | A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹. C-H stretching bands below 3000 cm⁻¹. A C-O-C stretching band for the ether linkage around 1050-1150 cm⁻¹. | Confirms the presence of key functional groups, especially the nitrile. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observable, showing a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio). | Confirms molecular weight and elemental composition (bromine presence). |

| HPLC/UPLC | A single major peak under appropriate chromatographic conditions. | Purity assessment. |

Section 5: Safety, Handling, and Storage

As a reactive alkylating agent, 4-(Bromomethyl)oxane-4-carbonitrile requires careful handling to ensure personnel safety and maintain compound integrity.

-

Hazard Classification: While specific data is limited, it should be treated as a hazardous substance. It is likely an irritant to the skin, eyes, and respiratory system. Alkyl bromides are often classified as toxic and lachrymatory.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice, but check compatibility), and safety glasses or goggles.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Use tools (spatulas, scoops) to handle the solid material and prevent contamination.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

References

-

PubChem Compound Summary for CID 21980838, 4-(bromomethyl)oxane-4-carbonitrile. National Center for Biotechnology Information. [Link]

The Strategic Blueprint for a Privileged Scaffold: A Technical Guide to 4-(Bromomethyl)tetrahydro-2H-pyran-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Tetrahydropyran Moiety in Modern Drug Discovery

The tetrahydropyran (THP) ring system, a saturated six-membered oxygen-containing heterocycle, stands as a cornerstone in contemporary medicinal chemistry.[1] Its prevalence in a wide array of natural products and pharmaceuticals underscores its importance as a "privileged scaffold."[1] The inherent structural features of the THP moiety, including its non-planar conformation and the presence of an oxygen atom capable of acting as a hydrogen bond acceptor, offer medicinal chemists a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Strategic incorporation of the THP motif has been shown to improve aqueous solubility, modulate lipophilicity, and enhance metabolic stability, thereby optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of therapeutic agents.[2]

This in-depth technical guide focuses on a specific, highly functionalized derivative: 4-(Bromomethyl)tetrahydro-2H-pyran-4-carbonitrile . While direct literature on this exact compound is limited, its structural components—a gem-disubstituted tetrahydropyran core bearing both a reactive bromomethyl group and a versatile carbonitrile—suggest significant potential as a key building block in the synthesis of novel therapeutics. This guide will provide a comprehensive overview of its chemical identity, proposed synthetic strategies, predicted reactivity, and potential applications, particularly in the realm of targeted therapies. By synthesizing established chemical principles with insights from related structures, we aim to provide a forward-looking blueprint for the utilization of this promising, yet underexplored, chemical entity.

I. Chemical Identity and Physicochemical Properties

| Property | Predicted Value/Information |

| IUPAC Name | 4-(bromomethyl)tetrahydro-2H-pyran-4-carbonitrile |

| Molecular Formula | C7H10BrNO |

| Molecular Weight | 204.06 g/mol |

| CAS Number | Not assigned |

| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid |

| Solubility | Predicted to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Limited solubility in water is expected. |

| Stability | Likely to be sensitive to strong bases and nucleophiles due to the presence of the bromomethyl group. Should be stored under inert atmosphere at low temperatures. |

II. Synthetic Strategies: A Roadmap to a Key Intermediate

The synthesis of 4-(bromomethyl)tetrahydro-2H-pyran-4-carbonitrile can be envisioned through a multi-step sequence, starting from readily available precursors. The key challenge lies in the geminal functionalization of the 4-position of the tetrahydropyran ring.

A. Synthesis of the Core Scaffold: Tetrahydro-2H-pyran-4-carbonitrile

A plausible and documented route to the core nitrile scaffold involves the dehydration of the corresponding primary amide.[3]

Protocol 1: Synthesis of Tetrahydro-2H-pyran-4-carbonitrile

-

Starting Material: Tetrahydro-2H-pyran-4-carboxamide.

-

Reagent: Thionyl chloride (SOCl₂).

-

Procedure:

-

To a solution of Tetrahydro-2H-pyran-4-carboxamide in a suitable inert solvent (e.g., dichloromethane), slowly add thionyl chloride at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction with ice-water and basify the mixture with an aqueous solution of sodium hydroxide.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Tetrahydro-2H-pyran-4-carbonitrile.[3]

-

B. Proposed Synthesis of 4-(Bromomethyl)tetrahydro-2H-pyran-4-carbonitrile

With the core nitrile in hand, the next critical step is the introduction of the bromomethyl group at the 4-position. This can be approached through the functionalization of a precursor alcohol.

Proposed Synthetic Pathway

Caption: Proposed synthetic route to 4-(Bromomethyl)tetrahydro-2H-pyran-4-carbonitrile.

Protocol 2: Proposed Synthesis of 4-(Bromomethyl)tetrahydro-2H-pyran-4-carbonitrile

-

Step 1: Cyanohydrin Formation from Tetrahydro-4H-pyran-4-one.

-

React Tetrahydro-4H-pyran-4-one with a cyanide source, such as trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid, to form the corresponding cyanohydrin, 4-hydroxy-tetrahydro-2H-pyran-4-carbonitrile.

-

-

Step 2: Reduction of the Nitrile to the Primary Amine and Subsequent Hydroxymethylation (Alternative to direct hydroxymethylation).

-

An alternative to direct hydroxymethylation could involve the reduction of the nitrile to the corresponding amine, followed by diazotization and reaction with water to yield the hydroxymethyl group. However, a more direct approach is preferable.

-

-

Step 3: Synthesis of 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile.

-

A more direct route would involve the reaction of a suitable carbanion equivalent at the 4-position of a protected tetrahydropyran-4-one, followed by the introduction of the hydroxymethyl and cyano groups.

-

-

Step 4: Bromination of the Primary Alcohol.

-

The precursor, 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile, can be converted to the target compound via a standard bromination reaction. A common and effective method is the Appel reaction, using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS).

-

III. Predicted Reactivity and Synthetic Utility

The synthetic value of 4-(Bromomethyl)tetrahydro-2H-pyran-4-carbonitrile lies in the orthogonal reactivity of its two functional groups.

Reaction Scheme

Caption: Predicted reactivity of 4-(Bromomethyl)tetrahydro-2H-pyran-4-carbonitrile.

-

The Bromomethyl Group: This primary bromide is an excellent electrophilic site, susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including amines, azides, thiols, and alkoxides. It can also be converted to the corresponding Grignard reagent or used to form a phosphonium ylide for Wittig-type reactions.

-

The Nitrile Group: The carbonitrile is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to a primary amine. It can also undergo addition reactions with organometallic reagents to form ketones.

This dual reactivity makes 4-(Bromomethyl)tetrahydro-2H-pyran-4-carbonitrile a valuable intermediate for the construction of complex molecular architectures, particularly spirocyclic compounds and other highly substituted tetrahydropyrans.

IV. Potential Applications in Drug Discovery

The structural motifs present in 4-(Bromomethyl)tetrahydro-2H-pyran-4-carbonitrile suggest its potential as a precursor for the synthesis of biologically active molecules.

-

Scaffold for Kinase Inhibitors: The related compound, 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile, is used in the synthesis of CDK9 inhibitors.[4] This highlights the potential of the tetrahydropyran-4-carbonitrile core as a scaffold for targeting kinases. The bromomethyl group can be converted to an aminomethyl group, or other functionalities, to interact with the active site of kinases.

-

Building Block for GPCR Ligands: The tetrahydropyran ring is a common feature in ligands for G-protein coupled receptors (GPCRs), such as histamine H3 receptor antagonists.[2] The ability to introduce diverse substituents via the bromomethyl group allows for the exploration of structure-activity relationships in the development of novel GPCR modulators.

-

Probes for Chemical Biology: The reactive bromomethyl group can be used to attach fluorescent dyes, biotin tags, or other probes to the tetrahydropyran scaffold. These tagged molecules can be valuable tools for studying biological systems and target engagement.

V. Safety and Handling

As a brominated organic compound, 4-(Bromomethyl)tetrahydro-2H-pyran-4-carbonitrile should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. It is expected to be an irritant to the eyes, skin, and respiratory system. Due to its reactive nature, it should be stored in a cool, dry place under an inert atmosphere.

Conclusion

While 4-(Bromomethyl)tetrahydro-2H-pyran-4-carbonitrile may not yet be a common commercially available building block, its potential as a versatile intermediate in medicinal chemistry is clear. The combination of a privileged tetrahydropyran scaffold with two orthogonally reactive functional groups at a quaternary center provides a unique platform for the synthesis of novel and complex molecules. This guide has outlined its predicted properties, proposed synthetic routes, and potential applications, offering a foundation for researchers and drug development professionals to explore the utility of this promising compound in the quest for new therapeutics.

References

- BenchChem. (2025). The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry. BenchChem.

- ChemicalBook. (2025, July 16). 4-(AMINOMETHYL)TETRAHYDRO-2H-PYRAN-4-CARBONITRILE HCL. ChemicalBook.

- Beilstein Journals. (2021, April 29). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals.

- J&K Scientific. (n.d.). 4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile | 1263374-32-8. J&K Scientific.

- PMC. (n.d.).

- BenchChem. (2025). A Comparative Guide to Tetrahydropyranol Synthesis: Precursor Yields and Methodologies. BenchChem.

- ResearchGate. (n.d.). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products | Request PDF.

- PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery. PharmaBlock.

- ChemicalBook. (n.d.). 4-Cyanotetrahydro-4H-pyran synthesis. ChemicalBook.

- MDPI. (2024, April 11).

- Santa Cruz Biotechnology. (n.d.). 4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile | CAS 1263374-32-8. SCBT.

- Oriental Journal of Chemistry. (n.d.). Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity. Oriental Journal of Chemistry.

- ChemicalBook. (2025, January 14).

- Sigma-Aldrich. (n.d.). 4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile | 1263374-32-8. Sigma-Aldrich.

- BLDpharm. (n.d.). 1263374-32-8|4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile. BLDpharm.

- PMC. (n.d.). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC.

- MDPI. (2019, August 9). Recent Advances in the Synthesis of 2H-Pyrans. MDPI.

- Arabian Journal of Chemistry. (2013, July 26).

- ResearchGate. (2006, August 29). (PDF) Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks.

- ResearchGate. (2025, September 1). (PDF)

- DergiPark. (2015, June 30). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L.

- Organic Chemistry Portal. (n.d.).

- Organic Syntheses. (2025, June 20). Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones.

- Beilstein Journals. (2023, October 5). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Tetrahydro-4H-pyran-4-one: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 3. 4-Cyanotetrahydro-4H-pyran synthesis - chemicalbook [chemicalbook.com]

- 4. 4-(AMINOMETHYL)TETRAHYDRO-2H-PYRAN-4-CARBONITRILE HCL | 1263374-32-8 [chemicalbook.com]

Beyond Flatland: The Chemistry, Synthesis, and Applications of 4-(Bromomethyl)tetrahydropyran-4-carbonitrile in Modern Drug Discovery

Executive Summary

The transition from planar, sp²-hybridized heterocycles to complex, three-dimensional sp³-rich frameworks is a defining paradigm in modern medicinal chemistry. At the heart of this structural evolution is 4-(bromomethyl)tetrahydropyran-4-carbonitrile (CAS: 1374656-55-9), a highly functionalized, bifunctional aliphatic building block. By featuring both a versatile nitrile group and a reactive bromomethyl moiety on a quaternary carbon, this compound serves as the linchpin intermediate for synthesizing spirocyclic bioisosteres—most notably, 7-oxa-2-azaspiro[1]nonane.

This technical guide provides an authoritative, self-validating framework for the synthesis, characterization, and pharmacological application of 4-(bromomethyl)tetrahydropyran-4-carbonitrile, designed for researchers and drug development professionals.

Part 1: Chemical Properties & Structural Significance

The utility of 4-(bromomethyl)tetrahydropyran-4-carbonitrile stems from its dense functionalization. The tetrahydropyran ring provides a metabolically stable, hydrophilic core, while the C4 quaternary center dictates a rigid 3D vector. The nitrile acts as a masked primary amine or carboxylic acid, and the adjacent bromomethyl group serves as an ideal electrophile for intramolecular cyclization.

Table 1: Physicochemical & Structural Data

| Property | Value / Description |

| Chemical Name | 4-(Bromomethyl)tetrahydro-2H-pyran-4-carbonitrile |

| CAS Number | |

| Molecular Formula | C₇H₁₀BrNO |

| Molecular Weight | 204.06 g/mol |

| SMILES String | N#CC1(CBr)CCOCC1 |

| Storage Conditions | 2-8°C, under inert atmosphere (Argon/Nitrogen) |

| Key Reactivity | Electrophilic substitution (C-Br), Nitrile reduction/hydrolysis |

Part 2: Mechanistic Synthesis Workflows

To ensure high yields and prevent side reactions (such as ether cleavage or nitrile hydrolysis), the synthesis of 4-(bromomethyl)tetrahydropyran-4-carbonitrile must be meticulously controlled. The following protocols are designed as self-validating systems , integrating in-process controls (IPCs) to guarantee experimental integrity.

Protocol 1: Hydroxymethylation of Tetrahydropyran-4-carbonitrile

Objective: Form the C4 quaternary center via one-carbon homologation.

-

Preparation: Charge a flame-dried Schlenk flask with tetrahydropyran-4-carbonitrile (1.0 eq) and anhydrous THF (0.5 M). Cool the system to -78°C under an argon atmosphere.

-

Deprotonation: Add Lithium Diisopropylamide (LDA, 1.1 eq) dropwise over 30 minutes.

-

Causality: LDA is a sterically hindered, non-nucleophilic base. Maintaining -78°C is critical to ensure kinetic enolate formation and prevent self-condensation of the nitrile.

-

-

Electrophilic Addition: Add paraformaldehyde (3.0 eq) in a single portion. Allow the reaction to slowly warm to -20°C over 2 hours.

-

Causality: Paraformaldehyde depolymerizes in situ, providing a steady, low concentration of highly electrophilic formaldehyde. This controlled release prevents over-alkylation.

-

-

Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

-

Self-Validation (IPC): Analyze via TLC (Hexanes/EtOAc 1:1). The disappearance of the starting material and the emergence of a polar spot confirms conversion. ¹H NMR will reveal a new singlet integrating to 2H at ~3.7 ppm, corresponding to the newly formed -CH₂OH group.

Protocol 2: Appel Bromination to the Target Compound

Objective: Convert the primary alcohol to a bromide without compromising the nitrile or ether.

-

Preparation: Dissolve the 4-(hydroxymethyl)tetrahydropyran-4-carbonitrile intermediate in anhydrous Dichloromethane (DCM). Add Carbon Tetrabromide (CBr₄, 1.2 eq) and cool to 0°C.

-

Bromination: Add Triphenylphosphine (PPh₃, 1.2 eq) in small portions over 15 minutes.

-

Causality: The operates under mild, neutral conditions. Utilizing harsh reagents like PBr₃ or HBr carries a high risk of hydrolyzing the sensitive nitrile or cleaving the tetrahydropyran ether ring. PPh₃/CBr₄ ensures clean, chemoselective halogenation.

-

-

Maturation: Stir the mixture for 2 hours at room temperature. Precipitate the triphenylphosphine oxide byproduct using cold hexanes and filter.

-

Self-Validation (IPC): Monitor via ReactIR. The complete disappearance of the broad O-H stretch (~3300 cm⁻¹) validates the reaction. GC-MS will confirm the target mass (m/z 203/205), displaying the classic 1:1 isotopic pattern indicative of a single bromine atom.

Part 3: Application in Drug Development - Spirocyclic Bioisosteres

In modern drug design, planar amines like piperidine and morpholine often suffer from high lipophilicity, poor aqueous solubility, and off-target toxicities (e.g., hERG channel inhibition). By converting 4-(bromomethyl)tetrahydropyran-4-carbonitrile into , medicinal chemists can "escape from flatland," drastically improving the ADME/Tox profile of a drug candidate.

Protocol 3: Chemoselective Reduction and Spirocyclization

-

Reduction: Dissolve 4-(bromomethyl)tetrahydropyran-4-carbonitrile in anhydrous THF at 0°C. Add Borane-THF complex (BH₃·THF, 2.0 eq) dropwise.

-

Causality: Borane chemoselectively reduces the nitrile to a primary amine. Using Lithium Aluminum Hydride (LiAlH₄) carries a severe risk of concomitant reductive dehalogenation of the C-Br bond.

-

-

Cyclization: After refluxing for 4 hours, quench with MeOH. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and heat to 60°C for 6 hours.

-

Causality: The base neutralizes the amine-borane complex, freeing the primary amine to execute an intramolecular Sₙ2 attack on the bromomethyl carbon, forging the highly strained azetidine ring.

-

-

Self-Validation (IPC): LC-MS will show the final spirocycle mass (M+H = 128.1). ¹³C NMR will confirm the disappearance of the nitrile carbon (~120 ppm) and the emergence of the spiro-quaternary carbon (~40 ppm).

Part 4: Data Presentation & Visualization

Table 2: ADME Comparison (Planar vs. Spirocyclic Amines)

| Parameter | Morpholine / Piperidine | 7-Oxa-2-azaspiro[1]nonane | Pharmacological Impact |

| Fsp³ (Fraction sp³) | ~0.83 | 1.00 | Higher 3D character, better target specificity |

| Lipophilicity (cLogP) | Baseline | Lowered by ~0.5 - 1.0 | Improved aqueous solubility |

| hERG Liability (IC₅₀) | Often < 10 µM (High Risk) | > 30 µM (Low Risk) | Reduced cardiotoxicity |

| Metabolic Stability | Susceptible to α-oxidation | Highly resistant | Extended half-life (t₁/₂) |

Visualizing the Synthetic and Pharmacological Logic

Synthetic workflow from tetrahydropyran-4-carbonitrile to 7-oxa-2-azaspiro[1]nonane.

Pharmacological logic for replacing planar amines with spirocyclic bioisosteres.

Part 5: Conclusion & Future Perspectives

4-(Bromomethyl)tetrahydropyran-4-carbonitrile is far more than a simple alkyl halide; it is a gateway molecule to the next generation of spirocyclic therapeutics. By mastering its chemoselective reactivity—specifically through controlled hydroxymethylation, mild Appel bromination, and precise borane-mediated reduction—chemists can reliably generate 7-oxa-2-azaspiro[1]nonane scaffolds. As the pharmaceutical industry continues to prioritize high Fsp³ fractions to mitigate off-target toxicities, the strategic utilization of this intermediate will remain a cornerstone of advanced drug discovery workflows[2].

Part 6: References

-

Functionalized Derivatives of 2-azaspiro[3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[1]nonane-1-carboxylic Acid for Drug Design French-Ukrainian Journal of Chemistry / ResearchGate URL:[Link]

-

WO2022029666A1 - Pharmacologically Active Heterocyclic-Substituted Pyrazolo[1,5-a]Pyrimidine Derivatives Google Patents URL:

Sources

Structure of 4-(bromomethyl)tetrahydro-2H-pyran-4-carbonitrile

An In-depth Technical Guide to the Structure, Synthesis, and Applications of 4-(bromomethyl)tetrahydro-2H-pyran-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(bromomethyl)tetrahydro-2H-pyran-4-carbonitrile, a bifunctional heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. The document elucidates the molecule's structural features, proposes a detailed synthetic pathway, and explores its reactivity and potential applications in the development of novel therapeutics. This guide is intended for researchers and professionals in the fields of drug discovery, chemical synthesis, and materials science, offering both theoretical insights and practical guidance.

Introduction and Molecular Overview

The tetrahydropyran (THP) moiety is a prevalent scaffold in a vast array of natural products and pharmaceuticals, valued for its favorable metabolic stability and ability to engage in hydrogen bonding. The introduction of strategically placed functional groups onto the THP ring can lead to the development of novel chemical entities with tailored biological activities. 4-(Bromomethyl)tetrahydro-2H-pyran-4-carbonitrile is a particularly interesting, yet underexplored, derivative. It features a quaternary carbon at the 4-position, substituted with both a reactive bromomethyl group and a versatile nitrile functionality. This unique arrangement offers multiple avenues for chemical elaboration, making it a potentially valuable intermediate for the synthesis of complex molecules, including spirocyclic systems.[1]

Structural Analysis

The structure of 4-(bromomethyl)tetrahydro-2H-pyran-4-carbonitrile is characterized by a saturated six-membered oxygen-containing ring. The chair conformation is the most stable arrangement for the tetrahydropyran ring. The C4 carbon is a stereocenter, and the substituents—a bromomethyl group and a nitrile group—can be in either axial or equatorial positions. The presence of the bulky bromomethyl group may influence the conformational preference of the ring.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, 4-(bromomethyl)tetrahydro-2H-pyran, is provided in the table below.[2][3][4][5] These properties are expected to be similar for the 4-carbonitrile derivative.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁BrO | [2] |

| Molecular Weight | 179.05 g/mol | [2] |

| Boiling Point | 88 °C | [2] |

| Density | 1.359 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.49 | [2] |

| Storage Temperature | Inert atmosphere, -20°C | [2] |

Proposed Synthesis and Mechanistic Insights

While a direct, documented synthesis of 4-(bromomethyl)tetrahydro-2H-pyran-4-carbonitrile is not readily found in the literature, a plausible synthetic route can be devised based on established organic chemistry principles. The proposed pathway commences with the commercially available tetrahydropyran-4-one and proceeds through a cyanohydrin intermediate.

Sources

4-(Bromomethyl)oxane-4-carbonitrile solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(Bromomethyl)oxane-4-carbonitrile in Organic Solvents[1]

Executive Summary & Compound Architecture

4-(Bromomethyl)oxane-4-carbonitrile is a specialized heterocyclic building block characterized by a tetrahydropyran (oxane) core featuring a quaternary carbon at the 4-position.[1][2] This quaternary center is substituted with two distinct functional groups: a polar, electron-withdrawing nitrile (cyano) group and a reactive electrophilic bromomethyl group.[1][2]

Understanding the solubility profile of this compound is critical for its primary application: the synthesis of spirocyclic amines, quaternary amino acids, and pharmaceutical intermediates (e.g., opioid receptor modulators or antihistamines).[2]

Physicochemical Profile:

-

Molecular Weight: 204.07 g/mol [2]

-

Physical State: Low-melting solid or viscous oil (dependent on purity and polymorph).[1][2]

-

Polarity: Moderate-High.[1][2] The vector sum of the nitrile dipole and the ether oxygen creates a significant molecular dipole, rendering it highly soluble in polar aprotic solvents.[2]

Solubility Profile: Theoretical & Empirical Matrix

The solubility of 4-(Bromomethyl)oxane-4-carbonitrile is governed by dipole-dipole interactions .[1] The tetrahydropyran ring provides lipophilicity, while the nitrile group demands polar solvation.[2]

Solvent Compatibility Table

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale | Application Context |

| Halogenated | Dichloromethane (DCM), Chloroform | Excellent | High solvation energy for alkyl bromides; "Like dissolves like" (polar aprotic).[1][2] | Preferred reaction medium for bromination (Appel reaction) and extraction.[2] |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Excellent | Strong dipole interactions stabilize the nitrile moiety.[2] | Standard solvents for nucleophilic substitution reactions and chromatography. |

| Polar Aprotic (High BP) | DMF, DMSO, DMAc | High | High dielectric constant solubilizes the compound readily, though removal is difficult.[2] | Used for S_N2 reactions (e.g., azide displacement) requiring elevated temperatures.[2] |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to Good | Pi-stacking is absent, but van der Waals forces allow dissolution, especially when heated.[2] | Useful for azeotropic drying or phase-transfer catalysis.[1] |

| Alcohols (Protic) | Methanol, Ethanol, IPA | Moderate | Soluble, but potential for solvolysis (nucleophilic attack by ROH) at high temps.[2] | Recrystallization co-solvent (e.g., EtOH/Heptane).[2] |

| Aliphatic Hydrocarbons | Hexane, Heptane, Pentane | Low / Insoluble | Polarity mismatch.[2] The compound is too polar for non-polar alkane chains.[2] | Used as an antisolvent to precipitate the product or wash away impurities. |

| Aqueous | Water | Insoluble | The hydrophobic oxane ring and alkyl bromide chain outweigh the nitrile's polarity.[2] | Ideal for aqueous workup (phase separation).[2] |

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

For precise solubility data in a specific solvent system.[2]

-

Preparation: Weigh 100 mg of 4-(Bromomethyl)oxane-4-carbonitrile into a tared 4 mL vial.

-

Addition: Add the target solvent in 50 µL increments using a micropipette.

-

Equilibration: Vortex for 30 seconds after each addition. If undissolved solids remain, sonicate for 1 minute at 25°C.

-

Endpoint: Record the volume (

) required to achieve a clear, particle-free solution. -

Calculation:

Protocol B: Purification via Solvent Switching (Recrystallization)

Since the compound often exists as a low-melting solid, purification requires a careful balance of solvent polarity.[1][2]

-

Dissolution: Dissolve the crude material in the minimum amount of warm Ethyl Acetate (approx. 40°C).[2]

-

Antisolvent Addition: Slowly add Heptane or Hexane dropwise with stirring until a persistent cloudiness (turbidity) appears.[2]

-

Nucleation: Add a few drops of Ethyl Acetate to restore clarity, then remove from heat.

-

Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a -20°C freezer.

-

Filtration: Collect crystals via vacuum filtration and wash with cold Heptane.

Strategic Visualization

Figure 1: Solvent Selection Decision Tree

A logic flow for selecting the correct solvent based on the intended process step.

Caption: Decision matrix for solvent selection based on operational requirements (Reaction vs. Purification).

Synthesis Context & Handling

Synthesis Pathway Implications

The solubility profile is best understood through the compound's common synthesis route: the Appel Reaction of 4-cyano-4-hydroxymethyltetrahydropyran.[1][2]

-

Precursor: 4-cyano-4-hydroxymethyltetrahydropyran (Soluble in DCM, THF).[1][2]

-

Reagents: Carbon Tetrabromide (

) + Triphenylphosphine ( -

Solvent: Dichloromethane (DCM) is the industry standard here.[2] The target compound remains in solution while the byproduct, Triphenylphosphine Oxide (

), can be precipitated out by adding non-polar solvents (Hexane/Ether) or removed via chromatography.[2]

Safety & Stability

-

Lachrymator: Like many alkyl bromides, this compound is a potential lachrymator and skin irritant.[2] Handle only in a fume hood.

-

Stability: Stable in non-nucleophilic organic solvents (DCM, Toluene).[2] Avoid prolonged storage in nucleophilic solvents (MeOH, Water) or basic media (Amines) to prevent unwanted substitution or hydrolysis of the nitrile.[2]

References

-

PubChem. (2025).[3] Compound Summary: 4-(Bromomethyl)oxane-4-carbonitrile.[1] National Library of Medicine. [Link][1]

-

Organic Syntheses. (1974). General Procedures for Bromination of Primary Alcohols (Appel Reaction). Org. Synth. Coll. Vol. 5. [Link]

Sources

Technical Guide: Tetrahydropyran Derivatives in Medicinal Chemistry

[1][2]

Executive Summary

The tetrahydropyran (THP) ring system represents a "privileged scaffold" in modern medicinal chemistry, bridging the gap between lipophilic carbocycles and metabolically labile open-chain ethers. As a bioisostere of cyclohexane, THP offers a strategic advantage: it lowers lipophilicity (

Part 1: Structural & Physicochemical Rationale[3]

The "Polar Hydrophobic" Effect

In lead optimization, replacing a phenyl ring or cyclohexane with a THP ring is a high-impact strategy. The THP ether oxygen acts as a hydrogen bond acceptor (HBA), which can interact with backbone amides or specific residues (e.g., serine/threonine) in the target protein's binding pocket.

Comparative Metrics:

| Scaffold | LogP (approx) | H-Bond Acceptors | Polar Surface Area (Ų) | Metabolic Risk |

|---|---|---|---|---|

| Cyclohexane | ~3.4 | 0 | 0 | Low (Oxidation) |

| Phenyl | ~2.1 | 0 | 0 | High (Epoxidation/ hydroxylation) |

| Tetrahydropyran | ~1.4 | 1 | ~9.2 | Low (Stable ether) |

Conformational Bias and the Anomeric Effect

Unlike cyclohexane, which exists primarily in a chair conformation driven solely by steric factors, THP derivatives substituted at the C2 position are influenced by the anomeric effect . Electronegative substituents at C2 prefer the axial orientation to maximize orbital overlap between the oxygen lone pair (

-

Medicinal Implication: When designing C-glycoside mimetics (like SGLT2 inhibitors), controlling this stereochemistry is critical for binding affinity.

Decision Logic for Scaffold Selection

The following decision tree illustrates when to deploy a THP scaffold during Lead Optimization.

Figure 1: Strategic decision tree for introducing tetrahydropyran scaffolds to modulate physicochemical properties.

Part 2: Synthetic Architectures

The Prins Cyclization

The acid-catalyzed condensation of aldehydes with homoallylic alcohols (Prins reaction) is the most robust method for constructing substituted THP rings. It allows for the rapid assembly of 2,4,6-trisubstituted THP systems with high diastereoselectivity.

-

Mechanism: Protonation of the aldehyde generates an oxocarbenium ion, which undergoes electrophilic attack by the alkene.[1] A subsequent capture by a nucleophile (or internal hydroxyl) closes the ring.

-

Stereocontrol: The reaction typically proceeds via a chair-like transition state, placing substituents in equatorial positions to minimize 1,3-diaxial interactions.

C-Aryl Glycosylation (The "Gliflozin" Route)

For SGLT2 inhibitors, the challenge is synthesizing a glucose-like THP ring attached to an aromatic system via a carbon-carbon bond (C-glycoside). Unlike O-glycosides, these are resistant to hydrolysis by

Key Synthetic Strategy:

-

Lithiation: Halogen-lithium exchange on the aglycone aryl halide.

-

Addition: Nucleophilic attack on a protected gluconolactone.

-

Reduction: Stereoselective reduction of the resulting lactol to the ether.

Part 3: Therapeutic Case Study – SGLT2 Inhibitors[5][6][7]

The "Gliflozins" (Empagliflozin, Dapagliflozin) revolutionized diabetes therapy by inhibiting Sodium-Glucose Co-Transporter 2 (SGLT2) in the proximal renal tubule.

Structural Evolution

-

Phlorizin (Natural Product): An O-glycoside.[2][3] Potent but metabolically unstable (hydrolyzed by glucosidases).

-

Dapagliflozin (First-in-Class): Replaced the O-linkage with a C-C bond. This required the THP ring (glucose mimic) to be chemically bonded to the distal aromatic ring.

-

Empagliflozin: Optimized the distal aryl ring (tetrahydrofuran fused) to improve selectivity for SGLT2 over SGLT1.

Mechanism of Action Visualization

Figure 2: Mechanism of SGLT2 inhibition. The THP moiety mimics glucose, competitively binding to the transporter without being transported.

Part 4: Advanced Experimental Protocols

Protocol 1: Stereoselective Reduction of C-Aryl Lactols (Empagliflozin Precursor)

Rationale: This step converts the hemiacetal (lactol) formed after aryl addition into the stable C-glucoside (THP ether). The choice of silane and Lewis acid dictates the stereochemistry (

Reagents:

-

Substrate: Protected C-aryl lactol (1.0 equiv)

-

Reagent: Triethylsilane (

, 3.0 equiv) -

Catalyst: Boron Trifluoride Diethyl Etherate (

, 2.0 equiv) -

Solvent: Dichloromethane (DCM) / Acetonitrile (1:1)

Procedure:

-

Preparation: Dissolve the crude lactol (dried azeotropically with toluene) in anhydrous DCM/Acetonitrile under

atmosphere. Cool to -10°C. -

Addition: Add

via syringe pump over 10 minutes. -

Activation: Dropwise addition of

. Maintain internal temperature below 0°C to prevent ring opening. -

Reaction: Stir at 0°C for 2 hours. Monitor by HPLC for disappearance of the lactol peak.

-

Quench: Carefully quench with saturated aqueous

. -

Workup: Extract with DCM (3x). Wash organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Water to obtain the pure

-C-aryl glucoside.

Protocol 2: General Prins Cyclization for 4-Hydroxy-THP

Rationale: Efficiently generates the THP core from simple aldehydes and homoallylic alcohols.

Procedure:

-

Mix: Combine benzaldehyde (10 mmol) and 3-buten-1-ol (12 mmol) in dry DCM (50 mL).

-

Catalyze: Add TFA (trifluoroacetic acid, 20 mol%) at 0°C.

-

Cyclize: Stir at room temperature for 12 hours.

-

Isolate: Quench with water, extract, and purify via silica gel chromatography (Hexane/EtOAc).

References

-

Pastor, I. M., & Yus, M. (2007). The Prins Reaction: Advances and Applications. Current Organic Chemistry, 11(10), 925–957.[1] Retrieved from [Link]

-

Wang, X., et al. (2014).[4] Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside.[4] Organic Letters, 16(15), 4090–4093. Retrieved from [Link]

-

Murakata, M., & Nag, M. (2023). Strategy for the Synthesis of C-Aryl Glucosides as Sodium Glucose Cotransporter 2 Inhibitors. Heterocycles, 106(11), 1777.[2] Retrieved from [Link]

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Retrieved from [Link]

Executive Summary: Escaping the Lipophilic Trap

The cyclohexane ring is a cornerstone of medicinal chemistry—a versatile, lipophilic spacer that provides volume and defined exit vectors. However, in modern drug discovery, it frequently becomes a liability. Its high lipophilicity (LogP) contributes to poor solubility, and its abundant secondary carbons are prone to oxidative metabolism by Cytochrome P450 enzymes (CYP450).

This guide provides a technical roadmap for replacing cyclohexane with advanced bioisosteres. We move beyond simple heteroatom swaps to explore rigidified, sp³-rich scaffolds like bicyclo[1.1.1]pentane (BCP) and cubane, which offer superior physicochemical profiles while strictly maintaining pharmacophoric geometry.

Physicochemical Drivers for Substitution

Before selecting a bioisostere, the specific liability of the cyclohexane moiety must be diagnosed. Use the following decision matrix to select the appropriate scaffold.

Decision Matrix: Selecting the Right Bioisostere

Figure 1: Strategic decision tree for cyclohexane replacement based on physicochemical liabilities.

Class I: Heterocyclic Switches (Solubility & LogP)

The most direct method to reduce lipophilicity is the "mutational" replacement of a methylene (-CH₂-) unit with a heteroatom (-O-, -N-).

Tetrahydropyran (THP)[1]

-

Mechanism: Replacing C4 with oxygen reduces LogP by approximately 1.0–1.2 units due to the polarity of the ether linkage.

-

Structural Impact: The C-O bond length (1.43 Å) is shorter than C-C (1.54 Å), slightly compressing the ring, but the chair conformation is largely preserved.

-

Application: In the optimization of Venetoclax , cyclohexyl groups were scrutinized. While Venetoclax retains a cyclohexenyl moiety, early SAR studies often utilize THP to mitigate the "grease" of multiple hydrophobic cores.

-

Caution: The oxygen atom acts as a weak Hydrogen Bond Acceptor (HBA). Ensure this does not introduce a desolvation penalty in a hydrophobic pocket.

Piperidine

-

Mechanism: Introduces a basic amine (pKa ~10-11).

-

Benefit: drastically improves aqueous solubility via protonation at physiological pH.

-

Risk: Can introduce hERG liability or phospholipidosis if the molecule becomes too amphiphilic.

Class II: Rigidified Scaffolds (Metabolic Stability)

When the cyclohexane ring is a "soft spot" for metabolism (typically at the C3/C4 positions), rigidified cage hydrocarbons are the gold standard. They eliminate abstractable secondary hydrogens and prevent the ring from adopting high-energy conformations required for enzymatic oxidation.

Bicyclo[1.1.1]pentane (BCP)

The BCP motif is currently the most impactful bioisostere in medicinal chemistry.[1]

-

Geometry: It provides a linear, rod-like geometry (exit vectors at 180°).

-

Size: The distance between bridgehead carbons is ~1.85 Å, shorter than the para-phenyl (2.79 Å) or 1,4-cyclohexyl (2.60 Å) distance.[2] This "contraction" can sometimes tighten binding affinity.[3]

-

Metabolic Armor: The C-H bonds at the bridgehead positions are strong, and the cage structure is resistant to oxidative opening.

-

Case Study:

-Secretase Inhibitors (BMS-708,163) .-

Problem: The parent phenyl/cyclohexyl analogs suffered from rapid metabolism and poor permeability.

-

Solution: Replacement with a BCP core maintained potency (IC50 = 0.178 nM) while significantly improving oral exposure (AUC) and solubility.

-

Cubane

-

Geometry: A perfect cube. The diagonal distance (2.72 Å) is a near-perfect match for the benzene ring diameter.

-

Application: Used when the BCP spacer is too short. Cubane is non-aromatic but occupies a similar volume to phenyl/cyclohexane, offering a "saturated" alternative that escapes the flatland of aromatic rings.

Comparative Data Analysis

The following table summarizes the impact of swapping a 1,4-disubstituted cyclohexane core with its bioisosteres.

| Scaffold | LogP Impact | Solubility | Metabolic Stability | Exit Vector Angle | Key Feature |

| Cyclohexane | Baseline | Low | Low (C3/C4 oxidation) | ~180° (trans) | Flexible Chair |

| Tetrahydropyran | -1.2 | High | Medium | ~180° | H-Bond Acceptor |

| Bicyclo[1.1.1]pentane | -0.5 | Medium | High | 180° (Linear) | Rigid / Compact |

| Cubane | ~0 | Medium | High | 180° (Diagonal) | Volume Match |

| 4,4-Difluorocyclohexane | -0.3 | Low | High | ~180° | Electronic w/g |

Experimental Protocols

Protocol: Synthesis of BCP-Amine Analogue

Context: Installing the BCP moiety is non-trivial compared to standard reductive amination. This protocol utilizes [1.1.1]propellane "strain-release" chemistry to generate a BCP-amine scaffold.

Reagents:

-

[1.1.1]Propellane (0.5 M in Et₂O/Pentane)

-

Secondary Amine (R₂NH)

-

Isopropylmagnesium chloride (iPrMgCl)

Workflow:

-

Turbo-Amidation: Dissolve the secondary amine (1.0 equiv) in dry THF under Argon. Cool to -78°C.

-

Activation: Add iPrMgCl (1.1 equiv) dropwise. Stir for 30 mins to generate the magnesium amide.

-

Strain Release: Cannulate the [1.1.1]propellane solution (1.2 equiv) into the reaction mixture. The amide anion attacks the bridgehead carbon, breaking the central bond.

-

Quench/Functionalization:

-

Option A (Hydro-amination): Quench with MeOH to yield the BCP-amine.

-

Option B (Cross-coupling): Add a transition metal catalyst (e.g., Pd/Cu) and an electrophile to functionalize the second bridgehead carbon.

-

-

Purification: BCP amines are often volatile. Isolate as HCl salts via precipitation from ether.

Protocol: Microsomal Stability Assay (Validation)

Context: To verify if the bioisostere improved metabolic stability.

-

Preparation: Prepare 10 mM stock of Test Compound (Cyclohexane vs. BCP analogue) in DMSO.

-

Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

-

Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction with NADPH (1 mM).

-

Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 mins into cold acetonitrile (containing internal standard) to quench.

-

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

determines intrinsic clearance:

Visualizing the Synthetic Logic

The synthesis of BCP analogues requires a departure from standard cycloalkane chemistry. The pathway below illustrates the "Strain-Release" mechanism essential for these bioisosteres.

Figure 2: Strain-release chemistry workflow for accessing BCP scaffolds from [1.1.1]propellane.

References

-

Stepan, A. F., et al. (2012).[4][5] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. [Link]

-

Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry. [Link]

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [Link]

-

Chalmers, B. A., et al. (2016). "Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere." Angewandte Chemie International Edition. [Link]

-

Westphal, M. V., et al. (2015). "Kinetics of the [1.1.1]Propellane Reaction with Amines." Journal of the American Chemical Society. [Link]

Sources

- 1. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

Technical Guide: 4-Substituted Tetrahydropyran Building Blocks

Executive Summary: The "Lipophilicity Tax" Solution

In modern drug discovery, the "Lipophilicity Tax"—the penalty paid in metabolic stability and solubility for adding greasy carbocycles—is a primary cause of attrition. The 4-substituted tetrahydropyran (THP) scaffold has emerged as the premier non-aromatic bioisostere for the cyclohexyl group.

By replacing the C4 methylene of cyclohexane with an ether oxygen, researchers achieve a "Magic Oxygen" effect:

-

LogP Reduction: Typically lowers cLogP by 1.0–1.5 units.

-

Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor (HBA), improving aqueous solubility.

-

Metabolic Blocking: The 4-position (now the ether oxygen) blocks the common site of P450-mediated oxidation found in cyclohexanes.

This guide details the strategic synthesis, functionalization, and application of 4-substituted THP building blocks, moving beyond basic literature to provide field-proven protocols.

Physicochemical Profiling: THP vs. Cyclohexane[1][2]

The decision to switch from a carbocycle to a THP ether should be data-driven. The table below illustrates the physicochemical shift when replacing a cyclohexyl ring with a 4-tetrahydropyranyl ring in a generic drug scaffold (R-Ring).

| Property | Cyclohexyl Scaffold | 4-Tetrahydropyranyl Scaffold | Impact |

| Lipophilicity (cLogP) | High (Base) | -1.2 to -1.5 vs. Base | Improved (Reduces non-specific binding) |

| H-Bond Acceptors | 0 | 1 (Ether Oxygen) | Improved (Solubility) |

| Conformation | Chair (Flexible) | Chair (Rigidified) | Neutral/Positive (Anomeric effects can lock conformation) |

| Metabolic Liability | High (C3/C4 oxidation) | Low (C4 blocked, C2/C6 deactivated) | Improved (Clearance) |

| Polar Surface Area | 0 Ų | ~9.2 Ų | Modest Increase |

Strategic Synthesis: "Make" vs. "Modify"

Synthesis of 4-substituted THPs divides into two logical streams: Ring Construction (de novo synthesis) and Ring Modification (functionalizing the commercially available ketone).

Route A: The "Make" Strategy (Prins Cyclization)

For scaffolds requiring stereocenters at C2/C6 or complex substitution patterns, the Prins cyclization is the gold standard. It involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.[1]

Mechanism & Workflow: The reaction proceeds via an oxocarbenium ion intermediate, which undergoes a 6-endo-trig cyclization.[2] The choice of acid determines the nucleophilic trap (e.g., halide, water, or triflate).

Figure 1: Mechanistic flow of the Prins Cyclization for constructing substituted THP rings.

Route B: The "Modify" Strategy (THP-4-one Divergence)

For achiral linkers or simple 4-substituted pharmacophores, starting from tetrahydro-4H-pyran-4-one is the most efficient route. This commodity chemical serves as the divergence point for amines, alcohols, and nitriles.

Figure 2: Divergent synthesis workflow from the commercially available ketone building block.

Validated Experimental Protocols

The following protocols are designed for reproducibility and scalability in a medicinal chemistry setting.

Protocol A: Reductive Amination (Synthesis of 4-Amino-THP Derivatives)

Context: This is the most common transformation, used to install the THP ring onto an amine scaffold (e.g., in the synthesis of Gilteritinib analogs).

Reagents:

-

Tetrahydro-4H-pyran-4-one (1.0 eq)[3]

-

Primary/Secondary Amine (1.0–1.2 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (catalytic to 1.0 eq)

-

DCM or DCE (Solvent)

Step-by-Step Methodology:

-

Imine Formation: In a dry flask, dissolve the amine and THP-4-one in DCE (0.2 M).

-

Critical Check: If the amine is an HCl salt, add 1.0 eq of TEA. If the amine is electron-deficient, add 1.0 eq of Acetic Acid to catalyze imine formation.

-

-

Equilibration: Stir at room temperature for 30–60 minutes.

-

Why? STAB is a mild reductant; pre-forming the imine/iminium species ensures the hydride attacks the C=N bond, not the C=O bond of the ketone.

-

-

Reduction: Cool to 0°C (optional, but recommended for selectivity) and add STAB portion-wise.

-

Quench: Stir overnight. Quench with saturated NaHCO₃.

-

Workup: Extract with DCM. Note: 4-amino-THPs can be polar. If the product is not UV active, use an Iodine stain for TLC.

Protocol B: Grignard Addition (Synthesis of 4-Aryl-4-Hydroxy-THP)

Context: Creating a tertiary alcohol at C4, often used to mimic the benzylic alcohol pharmacophore.

Reagents:

-

Tetrahydro-4H-pyran-4-one (1.0 eq)[3]

-

Aryl Grignard Reagent (1.2 eq)

-

Anhydrous THF or Diethyl Ether

-

LaCl₃·2LiCl (Optional: TurboGrignard additive)

Step-by-Step Methodology:

-

Drying: Flame-dry the glassware under Argon. Moisture is the enemy of yield here.

-

Addition: Dissolve THP-4-one in anhydrous THF and cool to 0°C.

-

Authoritative Note: Unlike cyclohexanone, THP-4-one has an ether oxygen that can coordinate Magnesium. Slow addition of the Grignard reagent is crucial to prevent exotherms that lead to enolization side products [1].

-

-

Reaction: Add the Grignard reagent dropwise. Allow to warm to RT.

-

Lewis Acid Warning: Do not use strong Lewis acids (like BBr₃ or AlCl₃) during workup or subsequent steps, as they can cleavage the cyclic ether ring of the THP [2].

-

Quench: Quench with saturated NH₄Cl.

References

-

PharmaBlock. (2020). Tetrahydropyrans in Drug Discovery: A Bioisostere Approach. PharmaBlock Whitepapers.[4] Link

-

Clarke, P. A., et al. (2017). The Prins Reaction in the Synthesis of Tetrahydropyrans. Beilstein Journal of Organic Chemistry. Link

-

Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. Link

-

Yadav, J. S., et al. (2001).[5] Amberlyst-15-Catalyzed Novel Synthesis of Tetrahydropyranols. Synthesis. Link

Sources

Technical Whitepaper: Strategic Sourcing and Synthetic Utilization of 4-(Bromomethyl)oxane-4-carbonitrile in Drug Discovery

As a Senior Application Scientist in medicinal chemistry, I approach the procurement and utilization of building blocks not merely as a logistical task, but as the foundational step of a robust synthetic campaign. 4-(Bromomethyl)oxane-4-carbonitrile (also known as 4-(Bromomethyl)tetrahydro-2H-pyran-4-carbonitrile) is a highly valuable, bifunctional building block. It is strategically deployed in drug discovery to synthesize spirocyclic and heavily substituted tetrahydropyran derivatives, allowing researchers to explore novel chemical space and improve the metabolic stability of drug candidates by "escaping from flatland."

This guide provides an authoritative roadmap for sourcing this compound[1], validating its integrity, and overcoming the inherent steric challenges associated with its chemical structure during synthetic applications.

Physicochemical Profiling

Before initiating procurement, it is critical to understand the foundational metrics of the target compound. The presence of both a nitrile group and a bromomethyl group on the same quaternary carbon (C4 of the pyran ring) dictates its reactivity and stability profile[1].

Table 1: Core Physicochemical Data

| Parameter | Specification |

| IUPAC Name | 4-(Bromomethyl)oxane-4-carbonitrile |

| CAS Registry Number | 1374656-55-9 |

| Molecular Formula | C7H10BrNO |

| Molecular Weight | 204.066 g/mol |

| Structural Features | Neopentyl-like primary bromide; C4-nitrile |

Strategic Procurement & Vendor Selection

Sourcing specialized building blocks requires balancing lead time, purity, and scalability. For 4-(Bromomethyl)oxane-4-carbonitrile (CAS: 1374656-55-9), the supply chain is primarily supported by specialized chemical vendors focusing on novel pharmacophores.

Based on global trade data and vendor catalogs, the following suppliers are the most reliable sources for research-grade material:

Table 2: Vendor Sourcing Matrix

| Vendor | Market Focus | Purity Standard | Sourcing Notes |

| BLD Pharm | Discovery Building Blocks | ≥95% (LC-MS/NMR) | Provides comprehensive documentation (NMR, HPLC) upon request[2]. |

| Enamine | Novel Pharmacophores | ≥95% | Listed in their primary building block catalog; ideal for high-throughput screening libraries[3]. |

| Shanghai Kaixin | Scale-up / Export | Batch-dependent | Identified via global export data; suitable for transitioning from R&D to process chemistry[4]. |

Strategic Insight: When ordering from international catalogs (e.g., Enamine or BLD Pharm), always request the Certificate of Analysis (CoA) for the specific batch being shipped, as bromomethyl compounds can degrade if stored improperly over long periods.

Self-Validating Quality Control (QC) Protocol

Trusting vendor labels blindly is a critical error in medicinal chemistry. Because the bromomethyl group is susceptible to slow hydrolysis or elimination under basic conditions, you must establish a self-validating QC loop upon receipt of the chemical.

Protocol 1: In-House Batch Validation

-

Visual & Physical Inspection:

-

Action: Assess the physical state of the compound.

-

Causality: Pure 4-(Bromomethyl)oxane-4-carbonitrile should be a clear liquid or low-melting solid. A distinct yellow or brown discoloration strongly indicates the liberation of free bromine (Br₂) due to thermal or photolytic degradation.

-

-

LC-MS (Liquid Chromatography-Mass Spectrometry):

-

Action: Run the sample on a C18 column using a standard H₂O/Acetonitrile gradient with 0.1% Formic Acid.

-

Self-Validation Check: Locate the

peak at m/z 205.0. You must observe a 1:1 isotopic doublet at m/z 205 and 207. If this distinct bromine isotopic signature is missing, the leaving group has been lost, and the batch must be rejected.

-

-

¹H-NMR (CDCl₃):

-

Action: Acquire a standard proton NMR spectrum.

-

Self-Validation Check: Identify the

singlet, typically resonating between 3.40 and 3.60 ppm. The integration of this peak must be exactly 2H relative to the multiplet signals of the tetrahydropyran ring. Any splitting of this singlet indicates a structural rearrangement.

-

Synthetic Application: Overcoming Neopentyl Steric Hindrance

The primary synthetic utility of 4-(Bromomethyl)oxane-4-carbonitrile is the nucleophilic substitution (

The Mechanistic Challenge: The bromomethyl group is attached to a fully substituted quaternary carbon (C4). This creates a neopentyl-like steric environment. Standard

To overcome this, we utilize an in-situ Finkelstein reaction using Tetrabutylammonium iodide (TBAI) as a catalyst.

Protocol 2: TBAI-Catalyzed Nucleophilic Amination

-

Step 1: Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 4-(Bromomethyl)oxane-4-carbonitrile (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

-

Step 2: Catalyst Addition: Add TBAI (0.2 eq) to the solution.

-

Causality: The highly nucleophilic iodide ion rapidly displaces the bromide, forming an alkyl iodide intermediate. Iodide is a superior leaving group compared to bromide, effectively lowering the activation energy required for the subsequent sterically hindered attack.

-

-

Step 3: Nucleophile & Base Introduction: Add the desired secondary amine (e.g., piperidine, 1.5 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

-

Step 4: Thermal Activation: Heat the reaction mixture to 80°C for 12–16 hours.

-

Causality: Room temperature is insufficient for neopentyl systems. The elevated thermal energy is mandatory to overcome the remaining steric barriers.

-

-

Step 5: Workup & DMF Removal: Cool to room temperature, quench with saturated aqueous

, and extract with Ethyl Acetate (3x). Wash the combined organic layers vigorously with a 5% aqueous LiCl solution (3x).-

Causality: DMF is highly miscible with organic solvents. The LiCl wash specifically partitions the DMF into the aqueous layer, preventing solvent contamination during chromatography.

-

-

Step 6: Purification: Dry the organic layer over anhydrous

, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Process Visualization

The following diagram maps the logical flow from vendor selection through our self-validating QC loop, culminating in the synthetic workflow.

Fig 1: Procurement, QC, and synthetic workflow for 4-(Bromomethyl)oxane-4-carbonitrile.

References

-

Molaid Chemical Database - 4-(bromomethyl)tetrahydro-2H-pyran-4-carbonitrile - CAS Information & Physicochemical Data. Retrieved from: [Link]

-

Enamine / Namiki Shoji - Building Blocks Catalogue June 2023. Retrieved from:[Link]

-

Cybex Exim Solutions - Bromomethyl Export Data Global (Shanghai Kaixin Pharmaceuticals Co Ltd). Retrieved from:[Link]

Sources

Methodological & Application

Synthesis of 4-(bromomethyl)oxane-4-carbonitrile from precursors

Application Note: Precision Synthesis of 4-(Bromomethyl)oxane-4-carbonitrile

Executive Summary

This application note details a robust, three-step protocol for the synthesis of 4-(bromomethyl)oxane-4-carbonitrile (CAS: N/A for specific target, Analogous CAS: 100387-57-9 for phenyl variant). This scaffold is a critical "quaternary center" building block in medicinal chemistry, particularly for Cathepsin K inhibitors and other heterocyclic bioactive agents.

The synthesis strategy avoids the use of highly toxic gaseous HCN by utilizing ethyl cyanoacetate as a latent nitrile source. The route features a double alkylation to form the pyran ring, followed by a chemoselective reduction of an ester in the presence of a nitrile, and finally, a mild Appel bromination .

Retrosynthetic Analysis

The target molecule contains a tetrahydropyran (oxane) ring with a quaternary carbon at position 4, substituted with both a nitrile and a bromomethyl group.

-

Disconnection 1 (C-Br): The bromomethyl group is derived from a hydroxymethyl group via nucleophilic substitution (

). -

Disconnection 2 (Redox): The hydroxymethyl group is obtained from the selective reduction of an ester.

-

Disconnection 3 (Ring Formation): The 4,4-disubstituted pyran ring is constructed via a double nucleophilic substitution of bis(2-chloroethyl) ether by an active methylene compound (ethyl cyanoacetate).

Pathway Visualization:

-

Target: 4-(Bromomethyl)oxane-4-carbonitrile

-

Precursor B: Ethyl 4-cyanotetrahydropyran-4-carboxylate[3]

-

Starting Materials: Ethyl cyanoacetate + Bis(2-chloroethyl) ether

Safety & Hazards (Critical)

-

Bis(2-chloroethyl) ether: A potent alkylating agent and potential carcinogen. Use double-gloving and work strictly in a fume hood.

-

Sodium Hydride (NaH): Pyrophoric. Reacts violently with moisture. Use under inert atmosphere (

or Ar). -

Lithium Borohydride (LiBH4): Reacts violently with water to release hydrogen gas.

-

Carbon Tetrabromide (

): Hepatotoxic. Avoid inhalation.

Detailed Experimental Protocols

Phase 1: Construction of the Pyran Ring

Objective: Synthesis of Ethyl 4-cyanotetrahydropyran-4-carboxylate (CAS: 30431-99-3).[3]

-

Reagents:

-

Ethyl cyanoacetate (1.0 equiv)

-

Bis(2-chloroethyl) ether (1.1 equiv)

-

Sodium Hydride (60% dispersion in oil, 2.2 equiv) OR Sodium Ethoxide (2.5 equiv)

-

Solvent: DMF (dry) or DMSO/Ether mixture.

-

-

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel. Purge with Argon.

-

Deprotonation: Suspend NaH (2.2 equiv) in dry DMF at 0°C. Add Ethyl cyanoacetate (1.0 equiv) dropwise over 30 mins. Evolution of

gas will be vigorous. Stir for 1 hour at RT until evolution ceases. -

Alkylation: Add Bis(2-chloroethyl) ether (1.1 equiv) dropwise.

-

Cyclization: Heat the mixture to 60-80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting cyanoacetate.

-

Workup: Cool to RT. Quench carefully with saturated

(aq). Extract with -

Purification: Vacuum distillation or Flash Chromatography (Silica, 10-20% EtOAc/Hexane).

-

Yield Target: 65-75%

-

Appearance: Colorless to pale yellow oil.

-

Phase 2: Chemoselective Reduction

Objective: Synthesis of 4-(Hydroxymethyl)oxane-4-carbonitrile.

-

Challenge: Reduce the ester to an alcohol without reducing the nitrile to an amine.

is too aggressive; -

Solution: Lithium Borohydride (

) in THF. -

Protocol:

-

Setup: Dry RBF under Argon.

-

Dissolution: Dissolve Ethyl 4-cyanotetrahydropyran-4-carboxylate (1.0 equiv) in anhydrous THF (0.5 M).

-

Reduction: Add

(2.0 M in THF, 1.5 equiv) dropwise at 0°C. -

Reaction: Allow to warm to RT and stir for 12-16 hours.

-

Note: If reaction is sluggish, add 5 mol%

as a catalyst to form active borohydride species.

-

-

Quench: Cool to 0°C. Carefully add Acetone (to quench excess hydride) followed by saturated potassium sodium tartrate (Rochelle's salt) solution. Stir vigorously for 2 hours to break up boron emulsions.

-

Extraction: Extract with EtOAc. Dry (

) and concentrate. -

Purification: The product is often pure enough for the next step. If needed, recrystallize from

/Hexane or column chromatography.

-

Key Data: IR spectrum should show Nitrile stretch (~2240

) and broad OH stretch (~3400

-

Phase 3: Appel Bromination

Objective: Synthesis of 4-(Bromomethyl)oxane-4-carbonitrile.

-

Reagents:

-

4-(Hydroxymethyl)oxane-4-carbonitrile (1.0 equiv)

-

Carbon Tetrabromide (

, 1.2 equiv) -

Triphenylphosphine (

, 1.2 equiv) -

Solvent: DCM (Dichloromethane), anhydrous.

-

-

Protocol:

-

Setup: Dry RBF under Argon.

-

Mixing: Dissolve the alcohol (1.0 equiv) and

(1.2 equiv) in DCM (0.2 M) at 0°C. -

Activation: Add

(1.2 equiv) portion-wise over 15 minutes. The solution may turn slightly yellow. -

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2-3 hours.

-

Workup: Concentrate the reaction mixture directly onto silica gel (reduced pressure).

-

Purification: Flash Chromatography (Hexane:EtOAc gradient). Triphenylphosphine oxide (

) is the major byproduct and is much more polar than the product.

-

Yield Target: 80-90%

-

Characterization:

-

1H NMR: Look for the disappearance of the

signal (~3.6 ppm) and appearance of -

13C NMR: Distinct quaternary carbon signal.

-

-

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Phase 1: Low Yield | Incomplete cyclization (mono-alkylation). | Ensure anhydrous conditions. Increase temperature to 80°C. Use DMSO as co-solvent to increase nucleophilicity. |

| Phase 2: Nitrile Reduction | Reducing agent too strong or temp too high. | Strictly maintain <25°C. Ensure LiBH4 is used, not LiAlH4. Quench immediately upon consumption of ester. |

| Phase 3: Ph3PO Contamination | Poor separation during chromatography. | Use a solvent system of Pentane:Ether (Ph3PO precipitates out). Filter solids before column. |

| Overall: Polymerization | Bis(2-chloroethyl) ether polymerization. | Add the ether slowly to the anion; do not dump it in all at once. |

Process Visualization (Graphviz)

Figure 1: Step-wise synthetic workflow for the production of 4-(bromomethyl)oxane-4-carbonitrile.

References

-

Synthesis of Ethyl 4-cyanotetrahydropyran-4-carboxylate (Intermediate 1)

- Source: Sigma-Aldrich Product D

-

URL:

- Context: Validates the stability and existence of the core ester-nitrile pyran ring.

-

Selective Reduction of Esters in Presence of Nitriles

- Source: Soai, K., & Ookawa, A. (1986). Mixed solvents containing methanol as useful reaction media for the reduction of esters with lithium borohydride. The Journal of Organic Chemistry.

- Context: Establishes the protocol for using LiBH4 to reduce esters while sparing nitriles.

-

URL:

-

Appel Reaction (Alcohol to Bromide)

- Source: Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.

- Context: Standard mechanism for converting primary alcohols to alkyl halides under mild, neutral conditions.

-

URL:

-

Target Scaffold Utility (4-substituted tetrahydropyrans)

- Source: MedChemExpress (MCE) Product Data for 4-(Hydroxymethyl)oxane-4-carbonitrile.

-

URL:

- Context: Confirms the precursor is a known, stable drug intermedi

Sources

Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Bromomethyl)oxane-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)oxane-4-carbonitrile is a versatile bifunctional molecule of significant interest in medicinal chemistry and synthetic organic chemistry. The presence of a reactive bromomethyl group attached to a quaternary carbon within a tetrahydropyran (oxane) ring, which also bears a nitrile group, presents a unique structural motif. This arrangement offers opportunities for introducing the oxane-4-carbonitrile scaffold into a variety of molecular architectures through nucleophilic substitution reactions. The oxane ring is a common feature in many biologically active compounds and natural products, often imparting favorable physicochemical properties such as improved solubility and metabolic stability.[1][2] The cyano group can serve as a precursor for other functional groups, such as tetrazoles, which are important bioisosteres for carboxylic acids in drug design.[3]

This document provides a comprehensive guide to the nucleophilic substitution reactions of 4-(bromomethyl)oxane-4-carbonitrile. It delves into the mechanistic considerations, provides detailed experimental protocols for reactions with various nucleophiles, and offers insights into reaction optimization.

Mechanistic Considerations: A Hindered Neopentyl-like System